molecular formula C8H12O B14743476 3-Oxatricyclo[4.3.0.0~2,8~]nonane CAS No. 250-20-4

3-Oxatricyclo[4.3.0.0~2,8~]nonane

Cat. No.: B14743476
CAS No.: 250-20-4
M. Wt: 124.18 g/mol
InChI Key: XTIYTVPATCGRPX-UHFFFAOYSA-N
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Description

3-Oxatricyclo[4300~2,8~]nonane is a unique and intriguing compound belonging to the class of tricyclic ethers Its structure consists of three interconnected rings, including an oxygen atom, which contributes to its distinctive chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxatricyclo[4.3.0.0~2,8~]nonane can be achieved through several methods. One common approach involves the ultraviolet irradiation of Δ-cyclohexenylacetaldehyde in a degassed pentane solution, which yields 7-oxatricyclo[4.3.0.0~5,8~]nonane. This intermediate can then be converted to the desired compound by refluxing with ethereal lithium aluminium hydride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 3-Oxatricyclo[4.3.0.0~2,8~]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen atom and the strained ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Lithium aluminium hydride is a typical reducing agent employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the oxygen atom.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Oxatricyclo[4.3.0.0~2,8~]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxatricyclo[4.3.0.0~2,8~]nonane involves its interaction with various molecular targets. The oxygen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and enzyme activities, making it a useful tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 3-Oxatricyclo[4300~2,8~]nonane stands out due to its specific ring structure and the presence of an oxygen atom, which imparts unique chemical properties and reactivity

Properties

CAS No.

250-20-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-oxatricyclo[4.3.0.02,8]nonane

InChI

InChI=1S/C8H12O/c1-2-9-8-6-3-5(1)7(8)4-6/h5-8H,1-4H2

InChI Key

XTIYTVPATCGRPX-UHFFFAOYSA-N

Canonical SMILES

C1COC2C3CC1C2C3

Origin of Product

United States

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